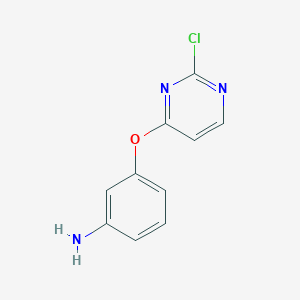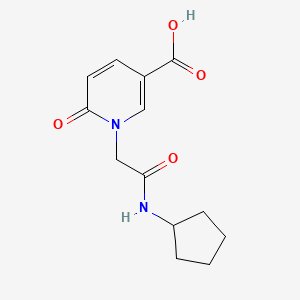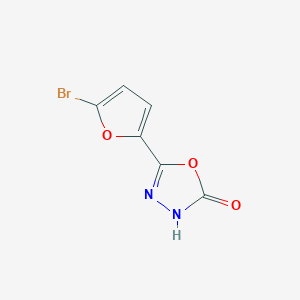![molecular formula C11H14O4S B1386645 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid CAS No. 1171935-44-6](/img/structure/B1386645.png)
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C11H14O4S and a molecular weight of 242.3 g/mol . This compound is characterized by the presence of a sulfinyl group attached to a hydroxyphenyl ring and a dimethylpropanoic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 2,2-dimethylpropanoic acid.
Formation of Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a thioether intermediate. Common oxidizing agents used include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reaction: The hydroxyphenyl ring is then coupled with the dimethylpropanoic acid moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, including large-scale oxidation and coupling reactions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding thioether
Substitution: Formation of ethers or esters depending on the substituent
Applications De Recherche Scientifique
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is primarily used in scientific research, particularly in the following areas:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Biological Studies: The compound is used to investigate the effects of sulfinyl groups on biological systems.
Medicinal Chemistry: Research into potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid involves its interaction with biological molecules through its sulfinyl and hydroxyphenyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but lacks the sulfinyl group.
2,2-Dimethylpropanoic acid: Shares the dimethylpropanoic acid moiety but lacks the hydroxyphenyl and sulfinyl groups.
4-Hydroxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group.
Uniqueness
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is unique due to the presence of both a sulfinyl group and a hydroxyphenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and potential therapeutic uses.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)sulfinyl-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,10(13)14)7-16(15)9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCJCLABELTAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1386566.png)


![tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1386571.png)




![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)
![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)

